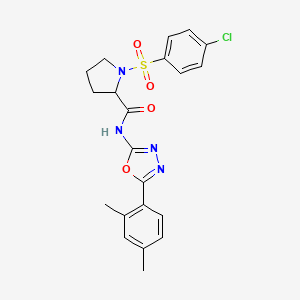

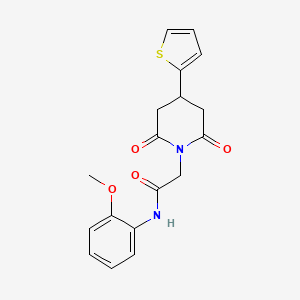

![molecular formula C9H8FN3S B2492106 4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-5-amine CAS No. 1248095-54-6](/img/structure/B2492106.png)

4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrazole compounds involves multi-step reactions, such as the Gewald synthesis technique, Vilsmeier-Haack reaction, and other specific condensation reactions, to obtain novel Schiff bases and pyrazole derivatives. These methods demonstrate the complexity and versatility in synthesizing pyrazole-based compounds, providing a foundation for the synthesis of 4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-5-amine and its derivatives (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including this compound, is characterized by various spectroscopic techniques such as NMR, MS, and FT-IR. Single crystal X-ray diffraction and density functional theory (DFT) calculations are used to determine the optimized molecular crystal structures, illustrating the compound's molecular geometry and electron distribution (Wen et al., 2023).

Chemical Reactions and Properties

Pyrazole compounds are involved in various chemical reactions, including condensation reactions and reactions with amines, to form amides and other derivatives. These reactions highlight the reactive nature of the pyrazole ring and its potential for chemical modifications, leading to a range of compounds with diverse properties and activities (Eleev et al., 2015).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, can be inferred from their molecular structure and synthesis conditions. Although specific data on this compound is not detailed, similar compounds exhibit distinct physical characteristics influenced by their molecular arrangements and interactions (Wu et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for understanding the behavior of pyrazole derivatives in various environments. Studies on related compounds reveal insights into their electron donor groups, charge transfer mechanisms, and potential for forming supramolecular structures through non-covalent interactions (Tamer et al., 2016).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-5-amine and its derivatives have shown promising results in antimicrobial studies. For instance, some derivatives have exhibited significant in vitro antimicrobial activity, outperforming other compounds in their class (Divyaraj Puthran et al., 2019). Another study highlights the synthesis of novel 1,5-diaryl pyrazoles, including derivatives of this compound, which demonstrated good antibacterial and antifungal activity (R. Ragavan, V. Vijayakumar, N. Kumari, 2010).

Synthesis and Structural Characterization

Several studies have focused on the synthesis and structural characterization of derivatives of this compound. For example, research conducted by B. F. Abdel-Wahab et al. (2013) details the crystal structure of a related compound, providing insights into its molecular conformation (B. F. Abdel-Wahab, H. Mohamed, Rizk E. Khidre, S. W. Ng, E. Tiekink, 2013).

Anticancer Properties

Some derivatives of this compound have been studied for their potential anticancer properties. For instance, a study by I. Yushyn, Serhii Holota, and Roman Lesyk (2022) explores a novel non-condensed pyrazoline-bearing hybrid molecule for anticancer applications (I. Yushyn, Serhii Holota, Roman Lesyk, 2022).

Catalytic Applications

The compound and its derivatives have also found applications in catalysis. S. Tayebi et al. (2011) reported the use of a related compound as a recyclable catalyst for condensation reactions, demonstrating its potential in synthetic chemistry applications (S. Tayebi, Mojtaba Baghernejad, D. Saberi, K. Niknam, 2011).

Propiedades

IUPAC Name |

4-(4-fluorophenyl)sulfanyl-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c10-6-1-3-7(4-2-6)14-8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNFPXIHZPQFJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=C(NN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

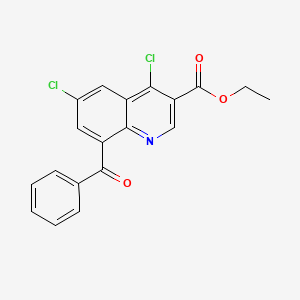

![4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2492023.png)

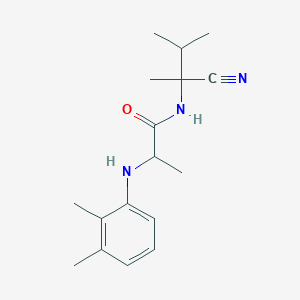

![1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2492030.png)

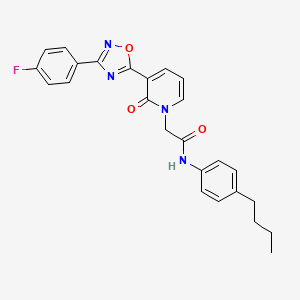

![5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2492036.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-chlorobenzamide](/img/structure/B2492037.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2492039.png)

![ethyl 2-(2-(2-(3-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2492044.png)